2-Chloro-5-(difluoromethoxy)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(difluoromethoxy)benzo[d]oxazole is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 2-Chloro-5-(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-chlorobenzo[d]oxazole with difluoromethoxy reagents under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Chloro-5-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxyl derivatives.
Common reagents used in these reactions include sodium hydride, dimethylformamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-(difluoromethoxy)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
2-Chloro-5-(difluoromethoxy)benzo[d]oxazole can be compared with other benzoxazole derivatives such as:
2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethoxy group.
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Contains a mercapto group and is used in the synthesis of pantoprazole.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H4ClF2NO2 |
---|---|
Molecular Weight |
219.57 g/mol |
IUPAC Name |
2-chloro-5-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4ClF2NO2/c9-7-12-5-3-4(13-8(10)11)1-2-6(5)14-7/h1-3,8H |
InChI Key |
IVYAHONDHSZKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)N=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.